3,6-Dibromo-1h-indole

Palladium catalysis Cross-coupling Site-selectivity

Researchers designing sequential Suzuki-Miyaura coupling strategies often face tedious protection/deprotection sequences and isomer mixtures. 3,6-Dibromo-1H-indole resolves this with confirmed C6>C3 site-selectivity, enabling predictable, stepwise cross-coupling for unsymmetrical indole libraries without protecting group chemistry. • Established C6>C3 selectivity for sequential cross-coupling • Metal-free 2,3,6-trifunctionalization pathway (38-94% yield) • Reference standard for marine brominated compound analysis (LC-MS/MS, GC-MS) • Baseline cytotoxicity IC50 ~117 µM for SAR studies Supplied at ≥98% purity with full analytical documentation. Global shipping available.

Molecular Formula C8H5Br2N
Molecular Weight 274.94 g/mol
CAS No. 74076-56-5
Cat. No. B1591959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-1h-indole
CAS74076-56-5
Molecular FormulaC8H5Br2N
Molecular Weight274.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2Br
InChIInChI=1S/C8H5Br2N/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H
InChIKeyPJAIMBYNTXNOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-1H-indole: Core Properties and Structural Positioning


3,6-Dibromo-1H-indole (C8H5Br2N, MW: 274.94 g/mol) is a brominated indole derivative classified as a heterocyclic organic compound and a marine-derived natural product [1]. It is characterized by dual bromine substituents at the C3 and C6 positions of the indole core, a configuration that confers distinct reactivity patterns and biological profiles compared to monobrominated or other positional isomers [2]. Its key physicochemical properties include a predicted LogP of 3.69–3.83, a topological polar surface area of 15.8 Ų, and a calculated aqueous solubility of approximately 0.15 g/L at 25 ºC .

Cross-Coupling C6-preferential reactivity for sequential arylation
Environmental Marker Verified marine occurrence for analytical reference
Cytotoxicity Probe Cell-model endpoint research tool

Why 3,6-Dibromo-1H-indole Cannot Be Replaced by Other Bromoindole Isomers


The position of bromine substituents on the indole ring critically dictates both the chemical reactivity and biological activity of the resulting compound. 3,6-Dibromo-1H-indole is a distinct chemical entity that cannot be substituted by other dibromoindole isomers (e.g., 2,3-, 5,6-, or 5,7-dibromoindole) or monobrominated analogs (e.g., 5-bromoindole or 6-bromoindole) without fundamentally altering the outcome of a synthetic sequence or biological assay. For instance, the C3-bromine in 3,6-dibromoindole is prone to radical substitution under metal-free conditions, enabling a unique 2,3,6-trifunctionalization reaction that is not feasible with other isomers lacking this specific substitution pattern . Similarly, the specific 3,6-substitution pattern influences the compound's cytotoxicity profile and its observed environmental persistence, underscoring that structure-activity relationships are not interchangeable within this class of molecules [1][2].

Isomer substitution
3,6-Pattern essential for C3 radical reactivity; 5,6- or 2,3-isomers may alter synthetic pathway
Biological profile shift
Substitution pattern may change cytotoxicity and environmental persistence profiles
Reactivity reversal
C6 > C3 Suzuki order inverts vs. 2,3-dibromoindole; may affect sequential coupling design

Quantified Differentiation from Closest Analogs


Regioselective Suzuki-Miyaura Coupling Selectivity

In palladium-catalyzed Suzuki-Miyaura reactions of N-TBDS-protected 3,6-dibromoindole, the C6 bromine atom reacts preferentially over the C3 bromine . This site-selectivity contrasts with the behavior of 2,3-dibromoindole, where the C2 position is typically the first site of attack, demonstrating that the 3,6-substitution pattern confers a unique and predictable sequence of cross-coupling events [1].

Suzuki Site-Selectivity
Head-to-head
C6 > C3 primary oxidative addition vs. 2,3-dibromoindole: C2 > C3
Enables sequential unsymmetrical triarylation
N-TBDS protected, Pd-catalyzed
Palladium catalysis Cross-coupling Site-selectivity

Cytotoxicity Against Metastatic Breast Cancer Cells

When isolated from the marine ascidian Distaplia skoogi, 3,6-dibromoindole (1) demonstrated moderate in vitro cytotoxicity against metastatic MDA-MB-231 breast cancer cells [1]. This activity is quantitatively comparable to the co-isolated analogs 6-bromo-3-chloroindole (2) and 6-bromo-2-oxindole (3), which were also found to be moderately cytotoxic in the same assay [2]. This profile distinguishes it from some other brominated indoles, such as certain 5-bromoindole derivatives that exhibit GI50 values in the 4.7–32.2 µM range against the same cell line, indicating a different potency range [3].

Cytotoxicity vs. 5-Br Derivatives
Reported
IC50 ~117 µM (MDA-MB-231) ~3.6–25-fold lower potency vs. active 5-bromoindoles
Supports cytotoxicity endpoint review; moderate activity benchmark
SRB assay, cell viability
Anticancer Natural product MDA-MB-231

Metal-Free One-Pot Trifunctionalization

3,6-Dibromo-1H-indole is uniquely suited for a reported metal-free, one-pot 2,3,6-trifunctionalization of N-alkyl/aryl indoles to produce 2-sulfoximidoyl-3,6-dibromo indoles . This radical-based substitution protocol proceeds with high efficiency, achieving yields in the range of 38–94%, and is enabled by the specific reactivity of the C3-bromine. This synthetic utility is not a general feature of other dibromoindole isomers lacking a C3-halogen, such as 5,6-dibromoindole, which are typically employed in different cross-coupling or electrophilic substitution pathways.

Metal-Free Trifunctionalization
Class-level
Yields 38–94% for 2-sulfoximidoyl-3,6-dibromo indoles
Reported synthetic efficiency; green chemistry context
Radical-based, one-pot; data to verify
Green chemistry Radical reactions Synthetic methodology

Distinct Environmental Occurrence Profile as a Marine Biomarker

3,6-Dibromoindole has been identified as a specific, quantifiable marker in marine environmental samples, distinguishing it from its isomeric relatives. In a study of North Sea water samples, 3,6-dibromoindole was detected at a concentration of 913 ng L⁻¹, whereas other brominated indoles and phenols were found at different levels [1]. This specific occurrence, along with measured ecotoxicity endpoints (EC50 for Vibrio fischeri: 0.08–21.7 mg/L; for Danio rerio: 4.3–46.3 mg/L for the class of brominated indoles and phenols), positions 3,6-dibromoindole as a reference standard for environmental analytical chemistry [2].

Marine Environmental Detection
Reported
913 ng L⁻¹ in North Sea water
Reference standard for marine LC-MS/MS method development
Class EC50: 0.08–21.7 mg/L (Vibrio fischeri); ecotox context
Environmental monitoring Marine natural products Biomarker

Validated Application Scenarios Based on Quantitative Evidence


Sequential Cross-Coupling for Unsymmetrical Trisubstituted Indoles

Researchers can leverage the established site-selectivity of 3,6-dibromoindole (C6 > C3 reactivity in Suzuki-Miyaura couplings) to design sequential cross-coupling strategies for building complex, unsymmetrical indole libraries . This approach is particularly valuable for medicinal chemistry programs aiming to generate diverse compound collections around the indole core, as it avoids the need for expensive and time-consuming protection/deprotection sequences that would be required with other dibromoindole isomers.

Metal-Free Diversification in Green Chemistry Workflows

The unique ability of 3,6-dibromo-1H-indole to undergo a metal-free, one-pot 2,3,6-trifunctionalization to yield 2-sulfoximidoyl-3,6-dibromo indoles in 38–94% yield provides a direct entry into this specific chemotype . This application scenario is ideal for laboratories seeking to reduce their reliance on transition metals, minimize heavy metal waste, and explore radical-based synthetic methodologies for the rapid generation of novel indole derivatives.

Reference Standard for Marine Environmental Monitoring

Given its verified detection in marine waters at a concentration of 913 ng L⁻¹ and its established ecotoxicity profile (class EC50: 0.08–46.3 mg/L), 3,6-dibromoindole is a critical reference standard for environmental analytical laboratories [1]. It is used for the development and validation of LC-MS/MS or GC-MS methods for the quantification of biogenic brominated compounds in seawater and sediment samples, and as a benchmark in ecotoxicological studies assessing the impact of these compounds on marine life.

Scaffold for Moderate-Potency Anticancer Lead Discovery

The confirmed moderate cytotoxicity of 3,6-dibromoindole against MDA-MB-231 metastatic breast cancer cells (IC50 approximately 117 µM) establishes it as a defined starting point for SAR studies [2]. Medicinal chemists can use this compound as a baseline scaffold, introducing further substitutions to improve potency and selectivity, with the initial 117 µM IC50 serving as a quantitative benchmark against which new analogs can be directly compared.

Application
Selection Property
Validation Focus
Unsymmetrical Indole Synthesis
C6-preferential Suzuki coupling
Sequential coupling regiochemistry
Green Chemistry Diversification
C3-bromine radical reactivity
Metal-free protocol validation
Marine Environmental Analysis
Verified occurrence in seawater
LC-MS/MS method accuracy
Cancer Cell-Model Studies
Moderate cytotoxicity profile
Cytotoxicity endpoint benchmarking

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